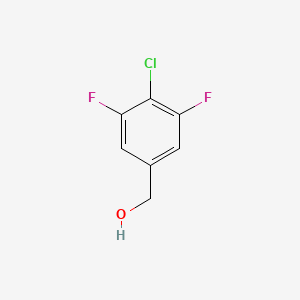

4-Chloro-3,5-difluorobenzyl alcohol

Beschreibung

BenchChem offers high-quality 4-Chloro-3,5-difluorobenzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3,5-difluorobenzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(4-chloro-3,5-difluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O/c8-7-5(9)1-4(3-11)2-6(7)10/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXGVJVAIJGNRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 4-Chloro-3,5-difluorobenzyl alcohol: Properties, Synthesis, and Applications

Abstract: 4-Chloro-3,5-difluorobenzyl alcohol is a halogenated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both chloro and fluoro groups, imparts specific electronic and lipophilic properties that make it a valuable building block in the synthesis of complex target molecules. This guide provides an in-depth analysis of its chemical and physical properties, a detailed synthetic protocol with mechanistic insights, and a discussion of its reactivity and applications, tailored for researchers and professionals in drug development and chemical synthesis.

Introduction: The Strategic Importance of Halogenated Intermediates

The incorporation of halogen atoms, particularly fluorine and chlorine, is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while chlorine can influence lipophilicity and provide a reactive handle for further chemical modification. 4-Chloro-3,5-difluorobenzyl alcohol serves as a key intermediate, providing a synthetically accessible scaffold containing these strategically important halogens. Its utility lies in its role as a precursor to a variety of derivatives, including aldehydes, esters, and ethers, which are pivotal in the construction of biologically active compounds.[2][3]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in synthesis. This data informs purification strategies, reaction monitoring, and structural confirmation.

Identifiers and Molecular Structure

The foundational data for 4-Chloro-3,5-difluorobenzyl alcohol is summarized below.

| Property | Value | Source(s) |

| IUPAC Name | (4-Chloro-3,5-difluorophenyl)methanol | - |

| CAS Number | 1431329-58-6 | [4] |

| Molecular Formula | C₇H₅ClF₂O | [4] |

| Molecular Weight | 178.57 g/mol | [4] |

| SMILES | OCC1=CC(F)=C(Cl)C(F)=C1 | [4] |

Physical Properties

The physical state and solubility are critical parameters for handling, storage, and reaction setup.

| Property | Value | Source(s) |

| Appearance | Solid | |

| Storage | 2-8 °C, dry place | [4][5] |

Note: Specific melting and boiling points are not consistently reported across public databases, indicating that this data should be determined empirically upon synthesis or acquisition.

Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural confirmation of the molecule. The expected spectral features are outlined below. The causality for these signals lies in the molecule's unique electronic environment created by the halogen substituents.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to be relatively simple.

-

A singlet (or broad singlet) for the hydroxyl (-OH) proton, with a chemical shift that can vary depending on solvent and concentration.

-

A singlet for the benzylic methylene (-CH₂) protons, typically in the range of 4.5-4.8 ppm. The electronegative oxygen and aromatic ring deshield these protons.

-

A singlet or a finely split multiplet for the two aromatic protons. Due to the symmetrical substitution pattern, these protons are chemically equivalent. Their signal would appear in the aromatic region (approx. 7.0-7.4 ppm), shifted downfield by the deshielding effects of the fluorine and chlorine atoms.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum will reflect the symmetry of the molecule.

-

The benzylic carbon (-CH₂OH) signal is expected around 60-65 ppm.

-

Four distinct signals are anticipated in the aromatic region. The carbon attached to the chlorine (C-Cl) and the carbons attached to fluorine (C-F) will exhibit characteristic chemical shifts and C-F coupling constants, which are invaluable for definitive assignment. The carbon attached to the methylene group (C-CH₂OH) and the carbon para to it (C-Cl) are also distinct.

-

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion (M⁺) peak at m/z 178. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) will result in a corresponding M+2 peak at m/z 180, with about one-third the intensity of the molecular ion peak, providing clear evidence for the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretch of the alcohol group.

-

Strong C-F stretching bands will be present in the 1100-1300 cm⁻¹ region.

-

C-Cl stretching vibrations typically appear in the 600-800 cm⁻¹ range.

-

Aromatic C-H and C=C stretching bands will be observed in their typical regions (~3100-3000 cm⁻¹ and ~1600-1450 cm⁻¹, respectively).

-

Synthesis and Mechanistic Considerations

The most common and direct route to 4-Chloro-3,5-difluorobenzyl alcohol is the reduction of the corresponding aldehyde or a derivative of the carboxylic acid. The reduction of an aldehyde with sodium borohydride (NaBH₄) is a standard, high-yielding laboratory procedure.

Experimental Protocol: Synthesis via Aldehyde Reduction

This protocol describes the reduction of 4-chloro-3,5-difluorobenzaldehyde to the target alcohol. The choice of sodium borohydride is based on its mild nature, high selectivity for aldehydes and ketones, and operational simplicity compared to stronger reducing agents like lithium aluminum hydride (LAH).

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-chloro-3,5-difluorobenzaldehyde (1.0 eq) and dissolve it in a suitable alcohol solvent, such as methanol or ethanol (approx. 10 mL per gram of aldehyde).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This is a critical step to control the exothermicity of the hydride addition and minimize potential side reactions.

-

Reductant Addition: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution over 15-20 minutes. The molar excess ensures the complete conversion of the aldehyde.[6]

-

Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.

-

Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding 1M hydrochloric acid (HCl) until the effervescence ceases and the pH is slightly acidic. This step neutralizes the borate salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like ethyl acetate (3 x 20 mL). The organic layers are combined.

-

Washing & Drying: Wash the combined organic layers with water and then with brine to remove residual salts. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., cyclohexane or a hexane/ethyl acetate mixture) to yield pure 4-Chloro-3,5-difluorobenzyl alcohol.

Mechanistic Insight & Workflow Visualization

The core of the synthesis is the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.

Caption: Hydride reduction mechanism for the synthesis.

The entire process from starting material to pure product can be visualized as a standard laboratory workflow.

Caption: Standard laboratory workflow for synthesis and purification.

Chemical Reactivity and Applications

The primary utility of 4-Chloro-3,5-difluorobenzyl alcohol is as a versatile synthetic intermediate. The benzylic alcohol moiety is the main site of reactivity.

-

Oxidation: The alcohol can be readily oxidized to the corresponding aldehyde, 4-chloro-3,5-difluorobenzaldehyde, using a variety of mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. This aldehyde is a crucial component for forming imines, or for use in Wittig or Horner-Wadsworth-Emmons reactions to build more complex carbon skeletons.

-

Esterification and Etherification: The hydroxyl group can undergo standard esterification with carboxylic acids (e.g., Fischer esterification) or acid chlorides, and etherification (e.g., Williamson ether synthesis) with alkyl halides. These reactions allow for the attachment of various side chains, which is a common strategy in structure-activity relationship (SAR) studies during drug discovery.[2]

-

Halogenation: The hydroxyl group can be substituted with other halogens (e.g., bromine or iodine) using reagents like PBr₃ or SOCl₂ (to form the benzyl chloride). This converts the alcohol into a more reactive electrophile, suitable for nucleophilic substitution reactions.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols are mandatory.[7]

Hazard Identification

Based on data for structurally similar compounds, 4-Chloro-3,5-difluorobenzyl alcohol should be handled as a hazardous substance.

-

Classification: Likely classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[8][9]

-

Signal Word: Warning.[8]

-

Pictogram: GHS07 (Exclamation mark).

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Personal Protective Equipment:

-

Hygiene: Wash hands thoroughly after handling. Avoid ingestion and inhalation.[7][11]

Storage Recommendations

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][8]

-

Incompatibilities: Keep away from strong oxidizing agents.[11]

Conclusion

4-Chloro-3,5-difluorobenzyl alcohol is a strategically designed building block for advanced chemical synthesis. Its trifunctional substitution pattern offers a unique combination of properties and reactive potential. A solid understanding of its physicochemical characteristics, a reliable synthetic protocol, and strict adherence to safety guidelines are essential for its effective and safe utilization in the laboratory. This guide provides the foundational technical knowledge for researchers to confidently incorporate this valuable intermediate into their synthetic programs, particularly in the pursuit of novel therapeutic agents and other high-value chemical products.

References

-

A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. [Link]

-

3,5-Difluorobenzyl alcohol | C7H6F2O | CID 522721. PubChem. [Link]

-

A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. [Link]

-

Material Safety Data Sheet - 4-Chlorobenzyl Alcohol,99%. Cole-Parmer. [Link]

-

Synthesis of 3,5-dichlorobenzyl alcohol. PrepChem.com. [Link]

- CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid.

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]

- EP1114809A1 - Process for the preparation of fluorobenzyl derivatives.

-

Contents. Rsc.org. [Link]

-

Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI. [Link]

-

Colorless CAS 79538-20-8 3, 5-Difluorobenzyl Alcohol. Suzhou Senfeida Chemical Co., Ltd. [Link]

-

Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery. [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diposit.ub.edu [diposit.ub.edu]

- 3. Colorless CAS 79538-20-8 3, 5-Difluorobenzyl Alcohol - 3 5-Difluorobenzyl Alcohol, CAS 79538-20-8 | Made-in-China.com [m.made-in-china.com]

- 4. 4-chloro-3,5-difluorobenzyl alcohol;CAS No.:1431329-58-6 [chemshuttle.com]

- 5. amfluoro.com [amfluoro.com]

- 6. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. tcichemicals.com [tcichemicals.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4-Chloro-3,5-difluorobenzyl Alcohol: Synthesis and Application as a Core Building Block

Abstract

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing key drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[1] 4-Chloro-3,5-difluorobenzyl alcohol has emerged as a valuable and versatile chemical building block, offering a unique combination of halogen substituents that allow for fine-tuning of these properties.[2][3] This guide provides an in-depth analysis of this starting material, detailing its synthesis, key chemical transformations, and strategic applications in drug discovery and development. We will explore the causality behind synthetic choices and provide detailed, field-proven protocols for its use.

Introduction: The Strategic Value of Halogenated Building Blocks

In the landscape of small molecule drug discovery, the benzyl alcohol moiety is a fundamental scaffold. When substituted with chlorine and fluorine, as in the case of 4-chloro-3,5-difluorobenzyl alcohol, it becomes a powerful tool for lead optimization. The two fluorine atoms at the 3- and 5-positions electronically modify the aromatic ring and can enhance binding interactions, while the chlorine atom at the 4-position provides an additional vector for modifying physicochemical properties or establishing further interactions within a biological target.[4] This trifunctional arrangement makes it a highly sought-after intermediate for synthesizing complex molecules in agrochemical and pharmaceutical research.

Physicochemical and Spectroscopic Profile

A clear understanding of a starting material's properties is critical for its effective use. The key data for 4-chloro-3,5-difluorobenzyl alcohol are summarized below.

| Property | Value | Source |

| CAS Number | 1431329-58-6 | [5] |

| Molecular Formula | C₇H₅ClF₂O | [5] |

| Molecular Weight | 178.56 g/mol | [5] |

| Purity | Typically ≥95% | [5] |

| Appearance | Varies (typically off-white solid or liquid) | N/A |

| Storage | 2-8 °C, under inert atmosphere | [5] |

While specific spectral data for this exact molecule is not publicly available, based on analogous structures like 3,5-difluorobenzyl alcohol, the following characteristic NMR peaks can be anticipated[6][7]:

-

¹H NMR: A singlet for the benzylic protons (-CH₂OH) around 4.7 ppm, and a doublet or triplet for the aromatic protons around 7.0-7.2 ppm.

-

¹³C NMR: Resonances for the benzylic carbon around 64 ppm. The aromatic carbons would show characteristic C-F coupling, with the carbons directly bonded to fluorine exhibiting large coupling constants.

Synthesis of 4-Chloro-3,5-difluorobenzyl Alcohol

The most direct and industrially scalable synthesis of 4-chloro-3,5-difluorobenzyl alcohol involves the reduction of its corresponding aldehyde, 4-chloro-3,5-difluorobenzaldehyde. This approach is favored for its high efficiency and selectivity.

Proposed Synthetic Workflow

The reduction of an aromatic aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. The choice of reducing agent is critical to ensure chemoselectivity and a simplified workup.

Caption: Proposed workflow for the synthesis of 4-chloro-3,5-difluorobenzyl alcohol.

Experimental Protocol: Reduction of 4-Chloro-3,5-difluorobenzaldehyde

This protocol is based on well-established procedures for the reduction of aromatic aldehydes.[8]

Expert Insight: Sodium borohydride (NaBH₄) is the preferred reagent for this transformation. Unlike stronger reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ is tolerant of protic solvents (like methanol) and offers excellent selectivity for aldehydes and ketones, which simplifies the reaction setup and workup procedure significantly.[9]

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-3,5-difluorobenzaldehyde (1.0 eq.) in a mixture of dichloromethane (DCM) and methanol (4:1 v/v). Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: To the cooled, stirring solution, add sodium borohydride (1.1 eq.) portion-wise over 15 minutes. The portion-wise addition is crucial to control the exothermic reaction and any accompanying gas evolution.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature over 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been completely consumed.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess NaBH₄.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 4-chloro-3,5-difluorobenzyl alcohol.

Core Applications as a Synthetic Intermediate

The primary value of 4-chloro-3,5-difluorobenzyl alcohol lies in its ability to be converted into other functional groups, thereby serving as a linchpin for introducing the 4-chloro-3,5-difluorobenzyl moiety into a target molecule.

Key Chemical Transformations

The hydroxyl group is a poor leaving group and typically requires activation. The two most common and impactful transformations are conversion to a benzyl halide and oxidation to the aldehyde.

Caption: Key transformations of 4-chloro-3,5-difluorobenzyl alcohol for downstream synthesis.

Protocol: Synthesis of 4-Chloro-3,5-difluorobenzyl Bromide

Conversion to the corresponding benzyl bromide creates a potent electrophile, ready for nucleophilic substitution reactions (Sₙ2). This protocol is adapted from analogous transformations.[8]

Expert Insight: While various reagents can achieve this (e.g., HBr, PBr₃, CBr₄/PPh₃), phosphorus tribromide (PBr₃) is often chosen for its high reactivity and the fact that the byproducts are water-soluble, simplifying the purification process. The reaction should be run under anhydrous conditions to prevent hydrolysis of the PBr₃.

Methodology:

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of 4-chloro-3,5-difluorobenzyl alcohol (1.0 eq.) in anhydrous DCM. Cool the solution to 0 °C.

-

Reagent Addition: Add phosphorus tribromide (PBr₃, 0.4 eq.) dropwise via syringe to the stirring solution.

-

Reaction Progress: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC for the consumption of the starting alcohol.

-

Workup: Carefully pour the reaction mixture over ice water. Transfer to a separatory funnel and separate the layers.

-

Extraction and Washing: Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with a saturated NaHCO₃ solution, water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-chloro-3,5-difluorobenzyl bromide, which can often be used in the next step without further purification.

Safety and Handling

Proper handling of halogenated organic compounds is paramount for laboratory safety. The following guidelines are compiled from safety data sheets of structurally similar chemicals.[10][11][12]

| Hazard Category | Description & Precaution |

| Skin Irritation | Causes skin irritation. Wear nitrile gloves and a lab coat. Wash hands thoroughly after handling.[11][12] |

| Eye Irritation | Causes serious eye irritation. Wear safety glasses or goggles.[11][12] |

| Inhalation | May cause respiratory irritation. Handle in a well-ventilated fume hood.[11] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area.[10] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[11] |

Conclusion

4-Chloro-3,5-difluorobenzyl alcohol is more than a simple chemical; it is a strategic tool for medicinal chemists. Its carefully arranged halogen substituents provide a platform for modulating the electronic and steric properties of lead compounds. Through straightforward and high-yielding transformations, particularly its conversion to the corresponding benzyl halide, it serves as a robust starting material for introducing the 4-chloro-3,5-difluorobenzyl moiety into a wide array of molecular architectures, ultimately accelerating the drug discovery process.

References

- Contents - Rsc.org. Royal Society of Chemistry.

- 3,5-Difluorobenzyl alcohol | 79538-20-8 - Sigma-Aldrich. Sigma-Aldrich.

- SAFETY DATA SHEET - Fisher Scientific. (2010). Fisher Scientific.

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific.

- 3-Chloro-4-fluorobenzyl alcohol - SAFETY D

- A Process For Preparation Of 3,5 Difluorobenzyl Deriv

- 4-chloro-3,5-difluorobenzyl alcohol;CAS No.:1431329-58-6 - ChemShuttle. ChemShuttle.

- 3,5-Difluorobenzyl alcohol | C7H6F2O | CID 522721 - PubChem. PubChem.

- Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed. (2022). PubMed.

- Fluorinated Cycloalkyl Building Blocks for Drug Discovery | Request PDF - ResearchGate.

- Synthesis of Chiral Building Blocks for Use in Drug Discovery - MDPI. (2004). MDPI.

- Chemical Building Blocks - Drug Discovery Solutions - BioSolveIT. BioSolveIT.

- Revolutionizing Drug Discovery with AiFChem's Chemical Building Blocks. (2026). AiFChem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. biosolveit.de [biosolveit.de]

- 3. Revolutionizing Drug Discovery with AiFChem's Chemical Building Blocks - AiFChem [aifchem.com]

- 4. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-chloro-3,5-difluorobenzyl alcohol;CAS No.:1431329-58-6 [chemshuttle.com]

- 6. rsc.org [rsc.org]

- 7. 3,5-Difluorobenzyl alcohol | C7H6F2O | CID 522721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]

- 9. mdpi.com [mdpi.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. fishersci.ie [fishersci.ie]

Methodological & Application

Application Note: Strategic Derivatization of 4-Chloro-3,5-difluorobenzyl Alcohol

Abstract & Strategic Significance

This application note details the synthetic utility of 4-Chloro-3,5-difluorobenzyl alcohol (CAS: 206956-66-1), a high-value scaffold in medicinal chemistry. The 3,5-difluoro-4-chlorophenyl motif acts as a metabolic blocker, preventing oxidative metabolism at the typically labile para and meta positions of the phenyl ring. Furthermore, the fluorine atoms modulate the pKa of the benzylic alcohol and increase overall lipophilicity (

This guide provides three validated protocols for derivatizing this scaffold:

-

Chemoselective Oxidation to the aldehyde (preserving the aryl chloride).

-

Benzylic Bromination for nucleophilic alkylation.

-

Suzuki-Miyaura Cross-Coupling utilizing the activated aryl chloride.

Reaction Landscape & Logic

The derivatization strategy relies on exploiting the distinct reactivity profiles of the molecule's two functional centers: the benzylic alcohol and the electron-deficient aryl core .

Figure 1: Divergent synthesis pathways. The central scaffold allows for orthogonal functionalization at the benzylic carbon and the aryl chloride.

Module 1: Functional Group Interconversion (The Benzylic Handle)

Protocol A: Chemoselective Oxidation to 4-Chloro-3,5-difluorobenzaldehyde

Objective: Convert the alcohol to an aldehyde without over-oxidation to the carboxylic acid or affecting the aryl halides.

Rationale: While Swern oxidation is effective, it requires cryogenic conditions. We utilize Activated Manganese Dioxide (

Materials

-

Substrate: 4-Chloro-3,5-difluorobenzyl alcohol (1.0 equiv)

-

Oxidant: Activated

(10.0 equiv) — Note: High excess is standard for kinetics. -

Solvent: Dichloromethane (DCM) or Chloroform (anhydrous)

Step-by-Step Procedure

-

Preparation: Dissolve 10 mmol of 4-Chloro-3,5-difluorobenzyl alcohol in 50 mL of anhydrous DCM in a round-bottom flask.

-

Addition: Add activated

(100 mmol, ~8.7 g) in one portion. -

Reaction: Stir the heterogeneous black suspension vigorously at room temperature.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The aldehyde typically runs higher (Rf ~0.6) than the alcohol (Rf ~0.3). Reaction time is usually 4–16 hours.

-

-

Workup: Filter the mixture through a pad of Celite to remove the manganese oxides. Rinse the pad thoroughly with DCM.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting aldehyde is typically a white to pale yellow solid/oil of sufficient purity (>95%) for subsequent reductive aminations.

Protocol B: Conversion to Benzyl Bromide (Appel Reaction)

Objective: Transform the hydroxyl group into a bromide to create a potent electrophile for alkylation (e.g.,

Materials

-

Substrate: 4-Chloro-3,5-difluorobenzyl alcohol (1.0 equiv)

-

Reagent A: Carbon tetrabromide (

) (1.2 equiv) -

Reagent B: Triphenylphosphine (

) (1.2 equiv) -

Solvent: DCM (anhydrous)

Step-by-Step Procedure

-

Dissolution: Dissolve 10 mmol of the alcohol and 12 mmol of

in 40 mL of anhydrous DCM at 0°C (ice bath). -

Activation: Add

(12 mmol) portion-wise over 15 minutes. The solution will likely turn slightly yellow. -

Reaction: Remove the ice bath and stir at room temperature for 2–4 hours.

-

Workup: Add Hexanes (50 mL) to the reaction mixture to precipitate the bulk of the triphenylphosphine oxide (

). Filter the solid. -

Purification: Concentrate the filtrate and purify via silica gel flash chromatography (100% Hexanes to 5% EtOAc/Hexanes).

-

Stability Note: Store the benzyl bromide at 4°C. The electron-withdrawing fluorines make this bromide highly reactive (lachrymator); handle in a fume hood.

-

Module 2: Cross-Coupling Strategies (The Aryl Core)

Protocol C: Suzuki-Miyaura Coupling at C-4

Objective: Couple the aryl chloride with a boronic acid to form a biaryl system.

Rationale: Aryl chlorides are generally sluggish in Pd-catalyzed couplings.[11] However, in this scaffold, the two ortho-fluorine atoms exert a strong inductive effect (

Chemo-selectivity: The C-Cl bond reacts preferentially over the C-F bonds under these conditions.

Figure 2: Catalytic cycle highlighting the fluorine-assisted oxidative addition into the C-Cl bond.[8][12]

Experimental Data Summary

| Parameter | Condition | Note |

| Catalyst | 3–5 mol% loading is sufficient. | |

| Base | Aqueous base is required for boronate activation. | |

| Solvent | 1,4-Dioxane | Miscible with water, high boiling point. |

| Temperature | 80–90°C | Required to overcome the C-Cl bond energy. |

Step-by-Step Procedure

-

Setup: In a pressure vial or round-bottom flask, combine:

-

4-Chloro-3,5-difluorobenzyl alcohol (1.0 equiv)

-

Aryl Boronic Acid (

) (1.2 equiv) - (0.05 equiv)

-

-

Inertion: Evacuate the vessel and backfill with Nitrogen or Argon (3 cycles).

-

Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.2 M) and 2.0 M aqueous

(3.0 equiv). -

Reaction: Heat to 90°C for 12–18 hours.

-

Self-Validating Check: The reaction mixture should turn black (Pd precipitation) upon completion. If the mixture remains orange/red, the catalyst may still be active or the reaction stalled.

-

-

Workup: Dilute with EtOAc and water. Separate layers. Wash organic layer with brine, dry over

.[13] -

Purification: Silica gel chromatography.

-

Note: The free alcohol group is tolerated. If the boronic acid contains sensitive groups, protect the benzyl alcohol as a TBS ether (TBSCl, Imidazole) prior to coupling.

-

Safety & Handling (E-E-A-T)

-

Fluorinated Aromatics: Often possess distinct toxicological profiles compared to their non-fluorinated counterparts. Handle with gloves and in a fume hood.

-

Benzyl Bromide Derivative: The product of Protocol B is a potential lachrymator and skin irritant. Neutralize glassware with dilute NaOH before cleaning.

-

Heavy Metals: All palladium waste must be segregated into heavy metal waste streams.

References

-

Manganese Dioxide Oxidation: Cahiez, G., et al. "Manganese Dioxide as a Mild and Selective Oxidant." Organic Syntheses, 1976 , 56, 24.

-

Appel Reaction: Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 1975 , 14(12), 801-811.

-

Suzuki Coupling of Chlorides: Littke, A. F., & Fu, G. C.[7] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002 , 41(22), 4176-4211.

-

Fluorine in MedChem: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008 , 37, 320-330.

Sources

- 1. reactionweb.io [reactionweb.io]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. notes.fluorine1.ru [notes.fluorine1.ru]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Strategic Application of 4-Chloro-3,5-difluorobenzyl Alcohol in Modern Medicinal Chemistry

Introduction: The Value of Fluorinated Scaffolds in Drug Discovery

In the landscape of contemporary medicinal chemistry, the incorporation of fluorine into small molecule drug candidates has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1] The strategic placement of fluorine atoms can lead to enhanced pharmacokinetic and pharmacodynamic profiles, making fluorinated building blocks highly sought after by researchers and drug development professionals.

4-Chloro-3,5-difluorobenzyl alcohol emerges as a particularly valuable synthon in this context. This trifunctionalized aromatic ring offers a unique combination of electronic and steric properties. The two fluorine atoms flanking a chlorine atom create a distinct electronic environment that can be exploited for specific molecular interactions, while the benzylic alcohol provides a versatile handle for synthetic elaboration, most commonly through etherification or esterification. These attributes make 4-Chloro-3,5-difluorobenzyl alcohol an ideal starting material for the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors.

Physicochemical Properties of 4-Chloro-3,5-difluorobenzyl Alcohol

A thorough understanding of the physicochemical properties of a starting material is crucial for reaction design and optimization. The key properties of 4-Chloro-3,5-difluorobenzyl alcohol are summarized below.

| Property | Value |

| Molecular Formula | C₇H₅ClF₂O |

| Molecular Weight | 178.56 g/mol |

| IUPAC Name | (4-Chloro-3,5-difluorophenyl)methanol |

| CAS Number | 162744-53-4 |

| Appearance | White to off-white solid |

| XLogP3 | 2.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

Core Application: A Key Building Block for Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. As such, kinase inhibitors have become a major class of therapeutic agents.[2] The quinoline and quinazoline scaffolds are privileged structures in this area, forming the core of numerous FDA-approved kinase inhibitors.[1][3][4] These planar heterocyclic systems are adept at fitting into the ATP-binding pocket of kinases.

The 4-position of the quinoline/quinazoline ring is a key vector for introducing substituents that can pick up additional interactions within the kinase domain, thereby enhancing potency and selectivity. The 4-Chloro-3,5-difluorobenzyl ether moiety is an excellent candidate for this purpose. The ether linkage provides flexibility, while the substituted benzyl group can occupy a hydrophobic pocket and form specific halogen bonds or other non-covalent interactions.

This guide will focus on the synthesis of a representative kinase inhibitor scaffold, 4-((4-chloro-3,5-difluorobenzyl)oxy)-7-methoxyquinoline , to illustrate the utility of 4-Chloro-3,5-difluorobenzyl alcohol. This target molecule is an analog of known kinase inhibitors and serves as an excellent proof-of-concept for the application of the title compound.

Synthetic Strategy and Workflow

The synthesis of our target molecule is a multi-step process that leverages well-established synthetic transformations. The overall workflow is depicted below.

Caption: Overall synthetic workflow for the target kinase inhibitor scaffold.

The synthesis commences with the construction of the quinoline core via a Conrad-Limpach reaction, followed by chlorination of the 4-hydroxy group. The final key step is a Williamson ether synthesis to couple the 4-chloroquinoline intermediate with 4-Chloro-3,5-difluorobenzyl alcohol.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-7-methoxyquinoline

This protocol is based on the well-established Conrad-Limpach synthesis of 4-hydroxyquinolines.[5][6][7]

-

Rationale: The Conrad-Limpach reaction is a reliable method for constructing the 4-hydroxyquinoline core from an aniline and a β-ketoester (or equivalent). The reaction proceeds through an initial condensation to form an enamine, followed by a high-temperature cyclization.

-

Step 1: Condensation. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methoxyaniline (1.0 eq) and diethyl malonate (1.1 eq). Heat the mixture to 140-150 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

-

Step 2: Cyclization. Allow the reaction mixture to cool slightly. Add diphenyl ether (as a high-boiling solvent) to the flask until the mixture is easily stirrable. Heat the mixture to 250-260 °C for 1-2 hours. The product will precipitate from the hot solution.

-

Step 3: Work-up and Purification. Allow the mixture to cool to room temperature. Add hexane to dilute the diphenyl ether and facilitate filtration. Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether. The crude 4-hydroxy-7-methoxyquinoline can be purified by recrystallization from ethanol or by trituration with hot acetone to yield a fine, off-white powder.

Protocol 2: Synthesis of 4-Chloro-7-methoxyquinoline

The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a standard transformation, typically achieved using phosphoryl chloride (POCl₃).[3]

-

Rationale: The 4-hydroxyquinoline exists in tautomeric equilibrium with its 4-quinolone form. The hydroxyl group can be readily converted to a good leaving group by treatment with POCl₃, which is then displaced by a chloride ion to yield the 4-chloroquinoline.

Caption: Chlorination of the 4-hydroxyquinoline intermediate.

-

Step 1: Reaction Setup. In a fume hood, carefully add 4-hydroxy-7-methoxyquinoline (1.0 eq) to an excess of phosphoryl chloride (POCl₃, 5-10 eq) in a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube.

-

Step 2: Reaction. Heat the mixture to reflux (approximately 110 °C) for 2-3 hours. The reaction should become a clear, homogeneous solution. Monitor the reaction by TLC until the starting material is consumed.

-

Step 3: Work-up. Allow the reaction to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃. The product will precipitate as a solid.

-

Step 4: Neutralization and Extraction. Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is approximately 8. Collect the solid by vacuum filtration. Alternatively, extract the product into a suitable organic solvent such as dichloromethane or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Step 5: Purification. The crude 4-chloro-7-methoxyquinoline can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system like ethanol/water.

Protocol 3: Williamson Ether Synthesis of 4-((4-chloro-3,5-difluorobenzyl)oxy)-7-methoxyquinoline

This is the key step where the 4-Chloro-3,5-difluorobenzyl alcohol is incorporated into the final molecule. The Williamson ether synthesis is a robust and widely used method for forming ethers.[8][9][10][11]

-

Rationale: This reaction is a classic Sₙ2 reaction. A strong base is used to deprotonate the alcohol, forming a potent nucleophile (the alkoxide). In this case, we will deprotonate the 4-Chloro-3,5-difluorobenzyl alcohol to form the corresponding alkoxide, which will then displace the chloride from the 4-position of the quinoline ring. Sodium hydride (NaH) is an excellent choice of base as it irreversibly deprotonates the alcohol, and the only byproduct is hydrogen gas.

Caption: General mechanism of the Williamson ether synthesis.

-

Step 1: Preparation. To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF). Add 4-Chloro-3,5-difluorobenzyl alcohol (1.1 eq) to the solvent and stir until dissolved.

-

Step 2: Deprotonation. Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

-

Step 3: Coupling. Add a solution of 4-chloro-7-methoxyquinoline (1.0 eq) in a minimum amount of anhydrous DMF to the reaction mixture.

-

Step 4: Reaction. Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the 4-chloro-7-methoxyquinoline.

-

Step 5: Work-up. Cool the reaction to room temperature and carefully quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Step 6: Purification. Combine the organic extracts, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 4-((4-chloro-3,5-difluorobenzyl)oxy)-7-methoxyquinoline as a solid.

Characterization of the Final Product

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of all expected protons and carbons and their connectivity. ¹⁹F NMR will show the characteristic signals for the two fluorine atoms on the benzyl ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the product by providing a highly accurate mass measurement.

-

Purity Analysis: High-performance liquid chromatography (HPLC) can be used to assess the purity of the final compound.

Broader Applications and Future Perspectives

The synthetic route and protocols described herein provide a robust framework for accessing a wide range of kinase inhibitor scaffolds. By varying the aniline used in the initial Conrad-Limpach reaction, a diverse library of substituted quinolines can be generated. Furthermore, 4-Chloro-3,5-difluorobenzyl alcohol can be used to synthesize analogs of other important drug classes where a substituted benzyl ether moiety is desired. The unique electronic nature of the 4-chloro-3,5-difluoro substitution pattern may lead to compounds with improved potency, selectivity, or pharmacokinetic properties compared to their non-fluorinated or differently halogenated counterparts. Future work could involve the biological evaluation of these novel compounds against a panel of kinases to identify promising new drug candidates.

References

- CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline - Google P

- US2558211A - Preparation of 4-hydroxyquinoline compounds - Google P

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC. [Link]

-

Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

-

Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

-

A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols - Indian Academy of Sciences. [Link]

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. [Link]

-

Chemical Properties of 3,5-Dichlorobenzyl alcohol, chlorodifluoroacetate - Cheméo. [Link]

- CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google P

-

Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC - PubMed. [Link]

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. [Link]

-

3,5-Difluorobenzyl alcohol | C7H6F2O | CID 522721 - PubChem. [Link]

-

New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC. [Link]

-

4-chloro-3-fluorobenzyl alcohol (C7H6ClFO) - PubChemLite. [Link]

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [Link]

-

Review on recent development of quinoline for anticancer activities. [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC. [Link]

-

7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl) - MDPI. [Link]

-

Showing Compound 4-Chloro-3,5-dimethoxybenzyl alcohol (FDB020774) - FooDB. [Link]

-

(PDF) High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine - ResearchGate. [Link]

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - Beilstein Journals. [Link]

Sources

- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline - Google Patents [patents.google.com]

- 6. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]

- 7. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. ias.ac.in [ias.ac.in]

- 11. francis-press.com [francis-press.com]

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Chloro-3,5-difluorobenzyl Alcohol Derivatives

Introduction: Navigating the Challenges of Deactivated Aryl Chlorides in Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has become indispensable in the pharmaceutical and fine chemical industries for the synthesis of biaryl and substituted aromatic structures, which are prevalent in a vast array of bioactive molecules and advanced materials.[3][4] While the coupling of aryl bromides and iodides is often straightforward, the use of more abundant and cost-effective aryl chlorides presents a significant challenge due to the strength of the C-Cl bond, which makes oxidative addition to the palladium(0) catalyst the rate-determining step.[5]

This application note provides a comprehensive guide to the Suzuki coupling of a particularly challenging substrate class: 4-chloro-3,5-difluorobenzyl alcohol and its derivatives. The presence of two electron-withdrawing fluorine atoms further deactivates the aryl chloride, rendering it less susceptible to oxidative addition. Moreover, the benzylic alcohol moiety necessitates careful consideration of reaction conditions to avoid undesirable side reactions. This document will provide researchers, scientists, and drug development professionals with a detailed mechanistic overview, robust experimental protocols, and critical insights for optimizing these demanding yet crucial transformations.

Mechanistic Considerations: The Catalytic Cycle and the Role of Key Components

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5]

-

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex, forming a palladium(II) species. For deactivated aryl chlorides like 4-chloro-3,5-difluorobenzyl alcohol, this step is particularly sluggish. The use of electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) is crucial to enhance the electron density on the palladium center, thereby facilitating the cleavage of the strong C-Cl bond.[1][3][6][7]

-

Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][9] The choice of base and solvent can significantly impact the rate and efficiency of transmetalation.[10][11]

-

Reductive Elimination: The final step involves the reductive elimination of the two organic partners from the palladium(II) complex, forming the desired biaryl product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[5]

The selection of the catalyst, ligand, base, and solvent are all critical for a successful Suzuki coupling, especially with challenging substrates.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Figure 1. A simplified diagram illustrating the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for the Suzuki coupling of 4-chloro-3,5-difluorobenzyl alcohol with a generic arylboronic acid. The conditions have been carefully selected based on literature precedents for deactivated and sterically hindered aryl chlorides.[12][13][14]

Recommended Reagents and Reaction Conditions

| Component | Recommended Reagent/Condition | Rationale |

| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) | These are common and effective palladium sources that readily form the active Pd(0) catalyst in situ. |

| Ligand | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Bulky, electron-rich biarylphosphine ligands are highly effective for the coupling of challenging aryl chlorides.[3] |

| Base | K₃PO₄ (Potassium phosphate) or Cs₂CO₃ (Cesium carbonate) | Strong, non-nucleophilic bases are generally preferred to promote transmetalation without causing side reactions.[3] |

| Solvent | Toluene, Dioxane, or a mixture of Toluene/Water or Dioxane/Water | Aprotic solvents are commonly used. The addition of water can sometimes accelerate the reaction.[10][11] |

| Boronic Acid | Arylboronic acid (1.2 - 1.5 equivalents) | A slight excess of the boronic acid is typically used to ensure complete consumption of the aryl chloride. |

| Temperature | 80 - 110 °C | Elevated temperatures are generally required to overcome the activation barrier for the oxidative addition of aryl chlorides. |

| Atmosphere | Inert (Nitrogen or Argon) | The palladium catalyst is sensitive to oxygen, so the reaction should be performed under an inert atmosphere. |

Step-by-Step Protocol

-

Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 4-chloro-3,5-difluorobenzyl alcohol (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

-

Catalyst Preparation: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol %) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol %) in a small amount of the reaction solvent.

-

Inert Atmosphere: Seal the reaction flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Solvent Addition: Add the degassed solvent (e.g., toluene, 5 mL) to the reaction flask via syringe.

-

Catalyst Addition: Add the pre-mixed catalyst solution to the reaction mixture via syringe.

-

Reaction: Place the sealed reaction flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Experimental Workflow Diagram

Figure 2. A step-by-step workflow for the Suzuki coupling of 4-chloro-3,5-difluorobenzyl alcohol derivatives.

Troubleshooting and Optimization: Field-Proven Insights

Even with a robust protocol, challenges can arise. Below are common issues and strategies for optimization.

-

Low Conversion:

-

Increase Catalyst Loading: For particularly unreactive substrates, increasing the catalyst and ligand loading (e.g., to 5 mol % Pd) may be necessary.

-

Screen Ligands: The choice of ligand is critical. If SPhos or XPhos are ineffective, consider other bulky, electron-rich phosphines like RuPhos or BrettPhos. N-heterocyclic carbene (NHC) ligands can also be highly effective for coupling aryl chlorides.[6][7]

-

Higher Temperature: Carefully increasing the reaction temperature may improve the rate of oxidative addition.

-

Different Base/Solvent Combination: The interplay between the base and solvent is complex.[10][11][15] Screening different combinations, such as CsF in dioxane, may be beneficial.

-

-

Formation of Side Products:

-

Homocoupling of Boronic Acid: This can occur if the transmetalation is slow or if oxygen is present. Ensure the reaction is thoroughly degassed. Using a slight excess of the boronic acid, but not a large excess, can help.

-

Protodeboronation: The boronic acid can be cleaved by water or acidic impurities. Using anhydrous solvents and a non-aqueous workup may be necessary.

-

Dehalogenation of the Aryl Chloride: This side reaction can be promoted by certain palladium catalysts and conditions. Optimizing the ligand and base can help to suppress this pathway.

-

-

Insolubility Issues:

-

If the starting materials or the product are poorly soluble in the reaction solvent, this can hinder the reaction.[16] Consider using a higher boiling point solvent with better solubilizing properties, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), although these can sometimes complicate product isolation.

-

Conclusion

The Suzuki-Miyaura cross-coupling of 4-chloro-3,5-difluorobenzyl alcohol derivatives, while challenging, is an achievable and valuable transformation for the synthesis of complex biaryl structures. Success hinges on the rational selection of a highly active catalytic system, typically involving a palladium precatalyst and a bulky, electron-rich phosphine ligand, along with carefully optimized reaction conditions. By understanding the mechanistic nuances and employing the robust protocols and troubleshooting strategies outlined in this application note, researchers can effectively navigate the complexities of coupling deactivated aryl chlorides and unlock new avenues in drug discovery and materials science.

References

-

Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]

-

An active, general, and long-lived palladium catalyst for cross-couplings of deactivated (hetero)aryl chlorides and bromides with arylboronic acids. Journal of the American Chemical Society. [Link]

-

Mechanism of the Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. San Diego State University. [Link]

-

Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

-

Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. ResearchGate. [Link]

-

The iron-catalysed Suzuki coupling of aryl chlorides. Nature Catalysis. [Link]

-

An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Palladium-Catalyzed Suzuki—Miyaura Coupling with Aryl Chlorides Using a Bulky Phenanthryl N-Heterocyclic Carbene Ligand. ResearchGate. [Link]

-

Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications. [Link]

-

Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society. [Link]

-

Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry. [Link]

-

An efficient indenyl-derived phosphine ligand for the Suzuki-Miyaura coupling of sterically hindered aryl halides. Organic Letters. [Link]

-

The iron-catalysed Suzuki coupling of aryl chlorides. ResearchGate. [Link]

-

An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition. [Link]

-

Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]

-

Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. NSF Public Access Repository. [Link]

-

The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

-

Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Molecules. [Link]

-

Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances. [Link]

-

Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Chemical Science. [Link]

-

A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions. RSC Advances. [Link]

-

Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistryOpen. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. [Link]

-

Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. ResearchGate. [Link]

-

Failed suzuki coupling, any suggenstions? : r/Chempros. Reddit. [Link]

-

Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]

-

Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]

-

Development of Chemoselective Suzuki‑Miyaura Coupling Reactions. Kochi University of Technology. [Link]

-

Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

-

Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. home.sandiego.edu [home.sandiego.edu]

- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. par.nsf.gov [par.nsf.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. arodes.hes-so.ch [arodes.hes-so.ch]

- 12. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. An active, general, and long-lived palladium catalyst for cross-couplings of deactivated (hetero)aryl chlorides and bromides with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 16. reddit.com [reddit.com]

Troubleshooting & Optimization

Preventing decomposition of 4-Chloro-3,5-difluorobenzyl alcohol

A Guide to Preventing and Troubleshooting Decomposition

Welcome to the technical support center for 4-Chloro-3,5-difluorobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical reagent in your experiments. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address common challenges associated with the handling and storage of this compound.

I. Frequently Asked Questions (FAQs)

Q1: What are the first signs of decomposition of 4-Chloro-3,5-difluorobenzyl alcohol?

A: The initial indicators of degradation can be subtle. Visually, you might observe a change in the appearance of the solid material, such as discoloration (e.g., developing a yellowish or brownish tint) or a change in consistency. In solution, the appearance of cloudiness, precipitation, or color change can indicate the formation of insoluble degradation products. Analytically, you may notice a decrease in the peak area of the active compound and the emergence of new, unidentified peaks in your chromatograms (e.g., HPLC/GC).

Q2: What are the primary factors that can cause the decomposition of this compound?

A: Based on the chemical structure and data from analogous halogenated benzyl alcohols, the primary factors contributing to decomposition are:

-

Exposure to Incompatible Materials: Strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides can react with the alcohol functional group.[1]

-

Elevated Temperatures: Like many organic molecules, excessive heat can accelerate degradation reactions.[2]

-

Exposure to Light: Halogenated aromatic compounds can be susceptible to photolytic degradation, where light energy initiates bond cleavage.[2]

-

Atmospheric Conditions: Prolonged exposure to air and moisture can potentially lead to oxidative degradation.

Q3: What is the recommended temperature for storing 4-Chloro-3,5-difluorobenzyl alcohol?

A: For optimal stability, it is recommended to store 4-Chloro-3,5-difluorobenzyl alcohol at 2-8 °C .[1] This refrigerated condition helps to minimize the rate of potential degradation reactions.

Q4: Can I store solutions of 4-Chloro-3,5-difluorobenzyl alcohol? If so, for how long?

A: While short-term storage of solutions may be possible, it is generally recommended to prepare solutions fresh for each experiment to minimize the risk of solvent-mediated degradation. The stability of the compound in solution is highly dependent on the solvent used, its purity (especially the absence of acidic or basic impurities), and the storage conditions (temperature, light exposure). If storage is necessary, it should be for the shortest possible duration, at 2-8 °C, and protected from light. We recommend performing a purity check before use if the solution has been stored for an extended period.

II. Troubleshooting Guide: Diagnosing and Addressing Decomposition

This section provides a structured approach to identifying and resolving issues related to the instability of 4-Chloro-3,5-difluorobenzyl alcohol.

Visual Observation Troubleshooting

| Observed Symptom | Potential Cause(s) | Recommended Action(s) |

| Discoloration of Solid | Thermal stress, light exposure, or reaction with atmospheric components. | 1. Verify the storage conditions (temperature and light protection).2. Perform a purity analysis (e.g., HPLC, GC-MS) to quantify the extent of degradation.3. If purity is compromised, consider acquiring a new batch of the reagent. |

| Precipitation/Cloudiness in Solution | Formation of insoluble degradation products, or exceeding the solubility limit. | 1. Confirm the concentration is within the solubility limits for the chosen solvent.2. Filter a small aliquot and analyze both the filtrate and the precipitate (if possible) to identify the impurity.3. Prepare a fresh solution using a high-purity solvent. |

Analytical Troubleshooting (e.g., HPLC/GC)

| Observed Symptom | Potential Cause(s) | Recommended Action(s) |

| Appearance of New Peaks | Chemical decomposition. | 1. Attempt to identify the degradation products using mass spectrometry (LC-MS or GC-MS).2. Review the experimental conditions (e.g., pH, temperature, reaction components) for potential incompatibilities.3. Conduct a forced degradation study (see Section IV) to understand the degradation profile under specific stress conditions. |

| Decreased Peak Area of the Main Compound | Degradation of the starting material. | 1. Quantify the loss of purity against a reference standard.2. Investigate potential causes of degradation as outlined in this guide.3. Ensure the analytical method is stability-indicating. |

III. Postulated Decomposition Pathways

While specific decomposition pathways for 4-Chloro-3,5-difluorobenzyl alcohol are not extensively documented in the literature, we can postulate potential routes based on the known reactivity of benzyl alcohols and halogenated aromatic compounds. Understanding these pathways can aid in identifying potential degradation products.

Caption: Postulated decomposition pathways for 4-Chloro-3,5-difluorobenzyl alcohol.

Explanation of Pathways:

-

Oxidation: The benzylic alcohol is susceptible to oxidation, which would initially form the corresponding aldehyde (4-Chloro-3,5-difluorobenzaldehyde) and could be further oxidized to the carboxylic acid (4-Chloro-3,5-difluorobenzoic acid). This can be initiated by atmospheric oxygen, especially under heat or in the presence of metal catalysts, or by strong oxidizing agents.

-

Photodegradation: Aromatic halides can undergo photolysis upon exposure to UV light, leading to the formation of radical intermediates. These highly reactive species can then participate in a variety of secondary reactions, including dimerization or polymerization, leading to the formation of complex mixtures and discoloration.[2]

-

Acid/Base Catalyzed Reactions: In the presence of strong acids, the alcohol can undergo dehydration or etherification. Strong bases could deprotonate the alcohol, making it more susceptible to certain reactions.

IV. Experimental Protocols

Protocol 1: Recommended Storage and Handling

-

Upon Receipt: Immediately transfer the container of 4-Chloro-3,5-difluorobenzyl alcohol to a refrigerator and store at 2-8 °C.[1]

-

Dispensing: Allow the container to warm to room temperature in a desiccator before opening to prevent moisture condensation.

-

Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible to minimize exposure to air and moisture.

-

Light Protection: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.

-

Container Closure: Ensure the container is tightly sealed after each use to prevent the ingress of atmospheric contaminants.

Protocol 2: Purity Assessment by HPLC-UV

This protocol provides a general method for assessing the purity of 4-Chloro-3,5-difluorobenzyl alcohol. Method optimization may be required for your specific instrumentation and application.

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of 4-Chloro-3,5-difluorobenzyl alcohol.

-

Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

-

Further dilute to a working concentration of approximately 0.1 mg/mL.

-

-

HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical starting point is 60:40 A:B, ramping to 20:80 A:B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at 220 nm and 254 nm.

-

-

Analysis:

-

Inject the prepared sample.

-

Integrate all peaks and calculate the area percent of the main peak to determine the purity.

-

The presence of additional peaks indicates potential impurities or degradation products.

-

Protocol 3: Forced Degradation Study Workflow

A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of your analytical method.[3]

Caption: Workflow for a forced degradation study.

V. References

-

Strategies for the Biodegradation of Polyfluorinated Compounds. MDPI.

-

Forced degradation studies: A critical lens into pharmaceutical stability. [Source not explicitly provided in search results, but concept is well-established in pharmaceutical literature].

-

Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi. PMC.

-

Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. MDPI.

-

From alcohol to 1,2,3-triazole via multi-step continuous-flow synthesis of rufinamide precursor. The Royal Society of Chemistry.

-

Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual. [Source not explicitly provided in search results, but likely a peer-reviewed analytical chemistry journal].

-

CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Agilent.

-

A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Journal of Pharmaceutical Negative Results.

-

4-chloro-3-fluorobenzyl alcohol (C7H6ClFO). PubChemLite. [Link]

-

3,5-Difluorobenzyl alcohol | C7H6F2O | CID 522721. PubChem. [Link]

-

Process for the preparation of fluorobenzyl derivatives. Google Patents.

-

SAFETY DATA SHEET - 2-Chloro-3,6-difluorobenzyl alcohol. Thermo Fisher Scientific.

-

Bioremediation of polychlorinated biphenyls. Wikipedia. [Link]

-

Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.

-

A Comparative Guide to Purity Assessment of 4-Chlorobenzo[d]isoxazole: The Superiority of LC-MS Analysis. Benchchem.

-

Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Organic Synthesis. [Link]

-

A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. [Link]

Sources

Improving selectivity in reactions involving 4-Chloro-3,5-difluorobenzyl alcohol

Welcome to the technical support center for 4-Chloro-3,5-difluorobenzyl alcohol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but challenging reagent. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you improve selectivity and troubleshoot common issues in your reactions.

Section 1: General Considerations & Reactivity Profile

This section provides a foundational understanding of the molecule's structure and electronic properties, which are critical for predicting its behavior and designing successful experiments.

Q1: What are the primary reactive sites on 4-Chloro-3,5-difluorobenzyl alcohol and how do they influence each other?

A1: 4-Chloro-3,5-difluorobenzyl alcohol has three key reactive zones: the benzylic alcohol, the C-Cl bond, and the aromatic ring itself. Their reactivity is not independent; the electronic nature of the substituted ring directly impacts the benzylic position, and the presence of the alcohol can interfere with reactions targeting the ring.

-

Benzylic Alcohol (-CH₂OH): This is a primary alcohol and can undergo typical alcohol reactions such as oxidation, etherification, and esterification.[1][2] The hydroxyl group is nucleophilic and its proton is weakly acidic. This acidity can be problematic in reactions that use strong bases or organometallic reagents, often necessitating the use of a protecting group.[3]

-

Aryl Chloride (C-Cl): The carbon-chlorine bond is the most common site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura[4] and Buchwald-Hartwig amination.[5] The C-Cl bond is significantly more reactive in oxidative addition to Pd(0) than the much stronger C-F bonds.

-

Aryl Fluorides (C-F): The two C-F bonds are generally unreactive to standard cross-coupling conditions. However, the strong electron-withdrawing nature of fluorine atoms significantly activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr).[6][7]

Caption: A robust workflow for cross-coupling reactions.

Q4: Is it necessary to protect the alcohol for a Buchwald-Hartwig amination, and what protecting group is best?

A4: Yes, protection is highly recommended. The Buchwald-Hartwig amination typically employs strong bases like NaOtBu or LiHMDS, which will instantly deprotonate the benzyl alcohol. [8]This leads to the same catalyst inhibition and side-reaction issues described for the Suzuki coupling.

Protecting Group Selection: The ideal protecting group should be stable to strong bases but removable under conditions that won't harm the newly formed C-N bond or other sensitive functionalities.

| Protecting Group | Protection Reagent | Stability | Deprotection | Comments |

| TBDMS | TBDMSCl, Imidazole, DMF | Strong base, mild acid | F⁻ (TBAF), H⁺ (TFA, HCl) | Most common choice. Very reliable and compatible with most cross-coupling conditions. [9] |

| TIPS | TIPSCl, Imidazole, DMF | More sterically hindered, more stable to acid than TBDMS | F⁻ (TBAF) | Useful if subsequent steps require mild acid. |

| MOM | MOMCl, DIPEA | Strong base, mild acid | Strong Acid (e.g., HCl) | Deprotection requires harsh acidic conditions which may not be compatible with all products. |

| Benzyl (Bn) | BnBr, NaH, DMF | Acid, most bases, hydrogenation | Catalytic Hydrogenolysis (H₂, Pd/C) | Not suitable if your coupled product contains reducible groups (e.g., nitro, alkenes). [10] |

Recommendation: For most applications, TBDMS is the go-to protecting group due to its ease of installation, stability, and mild deprotection conditions.